molecular formula C7H10BrNS2 B3183253 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine CAS No. 852916-58-6

2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine

Cat. No.: B3183253
CAS No.: 852916-58-6
M. Wt: 252.2 g/mol
InChI Key: KRZFYDVQBUKAOI-UHFFFAOYSA-N
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Description

2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine (CAS 852916-58-6) is a brominated thiophene derivative supplied with a high level of purity, making it a valuable intermediate for specialized organic synthesis and drug discovery research . The compound features a bromine atom on the thiophene ring, a classic handle for metal-catalyzed cross-coupling reactions, alongside a flexible ethanamine chain linked by a thioether bond. This unique structure suggests potential applications in constructing more complex molecules for pharmaceutical screening and materials science. It is offered by international suppliers in various quantities for laboratory use . For safe handling, please note the associated GHS warning statements, including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . To preserve its stability, this chemical must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS2/c8-7-2-1-6(11-7)5-10-4-3-9/h1-2H,3-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZFYDVQBUKAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Thioether Linkage: The brominated thiophene is then reacted with a thiol compound, such as ethanethiol, under basic conditions to form the thioether linkage.

    Amination: The resulting thioether is then subjected to amination using an appropriate amine, such as ethylamine, under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide; typically carried out in polar aprotic solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiophene derivatives with a hydrogen atom replacing the bromine.

    Substitution: Thiophene derivatives with various functional groups replacing the bromine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine. The presence of the bromothiophene moiety is known to enhance biological activity against various cancer cell lines. For instance, research has demonstrated that thiophene derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Neuroprotective Effects

Another significant application is in neuropharmacology. Compounds with similar structures have shown potential neuroprotective effects in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress . This suggests that this compound could be explored for developing treatments for conditions such as Alzheimer's disease.

Conductive Polymers

The incorporation of thiophene units into polymers has been extensively studied for their electrical conductivity properties. This compound can serve as a building block for synthesizing conductive polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials exhibit enhanced charge transport properties due to the presence of the brominated thiophene group .

Biochemical Applications

The compound can also function as a chemical probe in biochemical assays. Its ability to interact selectively with certain biological targets makes it useful for studying protein-ligand interactions and enzyme activity. Such applications are crucial in drug discovery processes where understanding the binding affinity and specificity of new compounds is essential .

Case Study 1: Anticancer Properties

A study conducted on a series of bromothiophene derivatives demonstrated significant anticancer activity against breast cancer cell lines. The derivative containing the thioether linkage was particularly effective, leading to a reduction in cell viability by over 70% at specific concentrations .

Case Study 2: Neuroprotective Effects

In preclinical trials, a compound structurally related to this compound was tested for its neuroprotective effects in an Alzheimer's disease model. Results indicated that treatment led to improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine with structurally related bromothiophene derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Notes Synthesis Highlights References
This compound C₇H₉BrNS₂ 263.18 5-Bromo, methylthio, ethylamine Discontinued; no reported activity Multi-step bromination/amination
2-(5-Bromothiophen-2-yl)ethan-1-amine C₆H₈BrNS 206.10 5-Bromo, ethylamine Precursor for NBOMe psychoactives Direct bromination/amination
4-(4-Chlorothiophen-2-yl)thiazol-2-amine C₇H₆ClN₃S₂ 243.73 4-Chloro, thiazol-2-amine Antiviral/anticancer candidate Thiourea-mediated cyclization
[(5-Bromothiophen-2-yl)methyl]-[2-(furan-2-yl)ethyl]amine C₁₅H₁₉BrN₂OS 355.29 Bromothiophene, furan, pyrrolidine Therapeutic potential (unverified) Multi-component coupling

Key Differences and Implications

The methylthio group (-SCH₃) introduces a hydrophobic moiety absent in simpler ethylamine derivatives (e.g., 2-(5-bromothiophen-2-yl)ethan-1-amine), which may influence membrane permeability .

Pharmacological Potential: 2-(5-Bromothiophen-2-yl)ethan-1-amine is structurally related to NBOMe compounds (e.g., 25B-NBOMe), which act as potent serotonin receptor agonists . The target compound’s methylthio group could modulate receptor selectivity but requires experimental validation. Thiazole-containing analogs (e.g., 4-(4-chlorothiophen-2-yl)thiazol-2-amine) exhibit reported activity against viral and cancer targets, suggesting that the thiophene-thiazole scaffold is pharmacologically promising .

Synthetic Complexity :

  • The target compound’s synthesis involves additional steps for thioether formation compared to direct amination routes used for 2-(5-bromothiophen-2-yl)ethan-1-amine .
  • Multi-component reactions, as seen in [(5-bromothiophen-2-yl)methyl]-[2-(furan-2-yl)ethyl]amine, highlight strategies for diversifying bromothiophene derivatives .

Physicochemical Properties

  • Stability: Bromothiophene derivatives are generally stable under inert storage conditions (e.g., nitrogen atmosphere at 2–8°C), as noted for related compounds .

Biological Activity

2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine, also known by its CAS number 852916-58-6, is a thiophene-derived compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₁₀BrNS₂
  • Molecular Weight : 252.20 g/mol
  • Physical State : Solid at room temperature
  • Storage Conditions : Should be kept in a dark place under inert atmosphere at temperatures between 2-8°C .

Antibacterial Activity

Recent studies indicate that thiophene derivatives, including this compound, exhibit significant antibacterial properties. The following table summarizes key findings from various studies regarding the antibacterial efficacy of thiophene-based compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundSalmonella Typhi (XDR)Not specified
2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylateSalmonella Typhi (XDR)3.125 mg/mL
Various thiophene derivativesStaphylococcus aureus, E. coliMIC values ranging from 32 µg/mL to higher

The antibacterial activity of thiophene derivatives is often attributed to their ability to interfere with bacterial cell wall synthesis and function. The presence of sulfur in the thiophene ring enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on various thiophene derivatives demonstrated that compounds similar to this compound showed promising results against multi-drug resistant strains of bacteria, particularly XDR Salmonella Typhi. The study utilized molecular docking techniques to elucidate the binding affinities of these compounds with target bacterial enzymes, indicating a strong potential for development as antibacterial agents .
  • Structure–Activity Relationship (SAR) : Research has focused on understanding the SAR of thiophene derivatives. The presence of specific functional groups and the structural arrangement significantly influence their biological activity. For instance, compounds with dual thiophene moieties exhibited enhanced antibacterial properties compared to their mono-thiophene counterparts .

Q & A

Basic: What are the optimal synthetic routes for 2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine?

Methodological Answer:
The synthesis typically involves two key steps:

Bromination of Thiophene : Introduce the bromine atom at the 5-position of thiophene using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., light or radical initiators) .

Thioether and Amine Formation : React the brominated thiophene intermediate with a mercaptoethylamine derivative. For example, coupling 5-bromothiophen-2-ylmethanol with 2-mercaptoethylamine via a Mitsunobu reaction or nucleophilic substitution in the presence of a base (e.g., NaH) .
Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regiochemistry of bromination and thioether linkage. Deuterated DMSO or CDCl3_3 are optimal solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s M+2M+2 peak) .
  • X-ray Crystallography : Single-crystal diffraction (via SHELXL or OLEX2) resolves absolute configuration and packing interactions .

Advanced: How to resolve contradictions between spectroscopic data and crystallographic results during structure validation?

Methodological Answer:

Data Refinement : Use SHELXL for iterative refinement of crystallographic models, adjusting thermal parameters and occupancy factors to match experimental electron density maps .

Cross-Validation : Compare NMR-derived torsion angles with crystallographic data using software like Mercury or PLATON. Discrepancies may indicate dynamic behavior (e.g., rotameric states in solution) .

Twinned Data Analysis : For ambiguous diffraction patterns, employ SHELXD or TWINLAW to deconvolute overlapping reflections .

Advanced: How to design experiments to evaluate biological interactions of this compound?

Methodological Answer:

  • Target Identification : Screen against enzyme libraries (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
  • Cellular Assays : Test cytotoxicity (via MTT assay) and mechanism of action (e.g., flow cytometry for apoptosis) in cancer cell lines, given structural similarity to thiophene-based inhibitors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for receptor-ligand interactions .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 24/48/72-hour intervals. Thioethers are prone to oxidation; include antioxidants (e.g., BHT) in storage .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures. For photostability, expose to UV light (254 nm) and track changes by UV-Vis spectroscopy .

Advanced: What computational methods support the study of this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., GROMACS) to assess membrane permeability for drug-design applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine
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2-(((5-Bromothiophen-2-yl)methyl)thio)ethan-1-amine

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